4-(6-Cyclobutylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-(6-Cyclobutylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Cyclobutylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a cyclobutylamine and reacting it with appropriate reagents to form the pyrimidine ring.
Formation of the Piperidine Ring: Using a piperidine derivative and coupling it with the pyrimidine ring under specific conditions.
Formation of the Morpholine Ring: Finally, introducing the morpholine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or morpholine rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.
Substitution: Various substitution reactions can occur, especially on the pyrimidine ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
4-(6-Cyclobutylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes, receptors, or other proteins, influencing various molecular pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Cyclobutylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)piperazine
- 4-(6-Cyclobutylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)thiazole
Uniqueness
What sets 4-(6-Cyclobutylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine apart is its unique combination of three different ring structures, which could confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H26N4O2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[4-(6-cyclobutylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N4O2/c23-18(21-7-2-1-3-8-21)16-12-22(9-10-24-16)17-11-15(19-13-20-17)14-5-4-6-14/h11,13-14,16H,1-10,12H2 |
InChI Key |
PUVSDCGGZXLEFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC=NC(=C3)C4CCC4 |
Origin of Product |
United States |
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